Cas no 477890-01-0 (2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide)

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide
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2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00881551-1g |
2-(1,1-Dioxidothiomorpholino)-N'-(thiophen-2-ylmethylene)acetohydrazide |
477890-01-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI76298-1g |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide |
477890-01-0 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI76298-500mg |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide |
477890-01-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI76298-5mg |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide |
477890-01-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI76298-10mg |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide |
477890-01-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
abcr | AB579957-500mg |
2-(1,1-Dioxo-4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide; . |
477890-01-0 | 500mg |
€678.60 | 2024-08-02 | ||
TRC | D150300-50mg |
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide |
477890-01-0 | 50mg |
$ 380.00 | 2022-06-05 | ||
TRC | D150300-25mg |
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide |
477890-01-0 | 25mg |
$ 230.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623775-1g |
(E)-2-(1,1-dioxidothiomorpholino)-N'-(thiophen-2-ylmethylene)acetohydrazide |
477890-01-0 | 98% | 1g |
¥4277.00 | 2024-05-12 | |
A2B Chem LLC | AI76298-1mg |
2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide |
477890-01-0 | >90% | 1mg |
$201.00 | 2024-04-19 |
2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide
Professional Introduction to Compound with CAS No. 477890-01-0 and Product Name: 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide
The compound with the CAS number 477890-01-0, specifically named as 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound incorporates a thiazinan core, which is a heterocyclic structure known for its stability and versatility in medicinal chemistry. The presence of a dioxo group further enhances its reactivity, making it a promising candidate for further chemical modifications and functionalization.
Recent research in the domain of heterocyclic compounds has highlighted the importance of thiazinan derivatives in the development of novel bioactive molecules. The thiazinan scaffold, characterized by its sulfur and nitrogen atoms arranged in a six-membered ring, has been extensively studied for its pharmacological properties. Studies have demonstrated that derivatives of thiazinan exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific derivative in question, 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide, combines these properties with additional functional groups that enhance its interaction with biological targets.
The acetohydrazide moiety in the molecular structure is particularly noteworthy. Acetohydrazides are known for their ability to form stable complexes with various metal ions and have been explored in the development of coordination complexes with potential therapeutic applications. Additionally, the thienylmethylidene group introduces an aromatic ring system that can participate in π-stacking interactions, which are crucial for drug-receptor binding affinity. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.
In the context of contemporary pharmaceutical research, there is growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The dioxo group in this compound can serve as a key pharmacophore for modulating enzyme activity. For instance, dioxo-containing compounds have been shown to interact with metalloenzymes such as carbonic anhydrases and oxidoreductases, which are implicated in various metabolic disorders. The structural motif of 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide suggests that it may exhibit inhibitory effects on such enzymes, thereby offering a potential therapeutic intervention.
Moreover, the incorporation of a thienyl group provides additional opportunities for molecular optimization. Thiophene derivatives are well-documented for their role in medicinal chemistry due to their ability to engage in multiple binding modes with biological targets. The electron-rich nature of the thiophene ring allows for hydrogen bonding and hydrophobic interactions, which are essential for high-affinity binding. This feature makes 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide a versatile scaffold for designing molecules with tailored pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions and pharmacological activity. Virtual screening techniques have been employed to identify potential hits from large libraries of compounds. The unique structural features of this compound make it an attractive candidate for such computational studies. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can gain insights into how this molecule interacts with biological targets at the atomic level. This approach has been instrumental in optimizing lead compounds for improved efficacy and reduced toxicity.
The synthesis of complex heterocyclic compounds like 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide requires meticulous planning and expertise in organic synthesis. Advanced synthetic methodologies have been developed to streamline the construction of intricate molecular frameworks while maintaining high yields and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been particularly useful in constructing chiral centers and functional groups essential for biological activity. The synthesis strategy for this compound likely involves multi-step reactions that exploit these advanced methodologies to achieve the desired molecular architecture.
Evaluation of the pharmacological potential of novel compounds often involves both in vitro and in vivo studies. In vitro assays are conducted to assess primary biological activities such as enzyme inhibition or receptor binding affinity. These studies provide initial evidence of a compound's efficacy before moving on to more complex preclinical evaluations. In vivo studies further validate these findings by assessing the compound's behavior within an intact biological system. The combination of thiazinan derivatives with other functional groups has shown promise in early-stage drug discovery pipelines due to their ability to modulate multiple targets simultaneously.
The development pipeline for new pharmaceuticals is highly regulated and requires rigorous testing to ensure safety and efficacy before human clinical trials can commence. Regulatory agencies such as the FDA and EMA provide guidelines that must be followed during each stage of drug development. The unique properties of 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-(E)-2-thienylmethylideneacetohydrazide make it an interesting candidate for future clinical investigations if preliminary studies demonstrate favorable pharmacological profiles and safety profiles. However, significant challenges remain before this compound can transition from laboratory research to clinical application.
One key challenge is optimizing the pharmacokinetic properties of small-molecule drugs to ensure they reach their target site at effective concentrations while minimizing side effects. Factors such as solubility, bioavailability, metabolic stability, and distribution must be carefully considered during drug design and development processes. Computational modeling tools have been increasingly used to predict these properties early on so that modifications can be made before extensive experimental testing is conducted—a practice known as "structure-based drug design."
The role played by academic institutions cannot be overstated when it comes to advancing pharmaceutical research like that involving compounds like 477890-01-0 or its derivative named "2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yi l)-N'-(E)-2-thienylmethylideneacetohydrazide." Universities serve not only as centers where new ideas are conceived but also where interdisciplinary collaboration thrives between chemists who design molecules from scratch; biologists who test their effects on cells; pharmacologists who evaluate them further up through clinical researchers who eventually bring them into patient care if all goes well along those long corridors between benchtops into clinics then hospitals worldwide!
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